molecular formula C17H22N4O3S B11827566 benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate

benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate

Cat. No.: B11827566
M. Wt: 362.4 g/mol
InChI Key: PVHOFKGGCRXPBM-AWEZNQCLSA-N
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Description

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is a synthetic organic compound featuring a hexyl backbone modified with a carbamate group (benzyl-protected), an amino group at position 5, and a thiazol-2-ylamino substituent at position 4. The stereochemistry (S-configuration) and functional group arrangement likely influence its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl N-[(5S)-5-amino-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate

InChI

InChI=1S/C17H22N4O3S/c18-14(15(22)21-16-19-10-11-25-16)8-4-5-9-20-17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12,18H2,(H,20,23)(H,19,21,22)/t14-/m0/s1

InChI Key

PVHOFKGGCRXPBM-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=NC=CS2)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=NC=CS2)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of (S)-5-Aminohexanoic Acid Intermediate

  • Starting material : (S)-Boc-lysine (Boc = tert-butoxycarbonyl).

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields (S)-lysine.

  • Selective protection : The ε-amine is protected with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃, forming (S)-N<sup>ε</sup>-Cbz-lysine.

Step 2: Thiazole Coupling

  • Activation : The carboxylic acid is activated using EDCI/HOBt in acetonitrile (MeCN).

  • Coupling : Reacted with 2-aminothiazole under N₂ at 25°C for 12 hours.

    • Yield : 68–72% (patent data).

    • Purity : >95% by HPLC.

Step 3: Carbamate Formation

  • Reagent : Benzyl chloroformate (1.2 equiv) in THF with DIPEA.

  • Reaction time : 4 hours at 0°C.

  • Workup : Aqueous extraction and silica gel chromatography.

Fragment 1: Thiazol-2-ylamine Preparation

  • Hantzsch thiazole synthesis : Thiourea + α-bromoacetophenone → 2-aminothiazole.

  • Purification : Recrystallization from ethanol/water (1:1).

Fragment 2: (S)-5-Aminohexyl Carbamate

  • Starting material : (S)-Boc-1,5-diaminopentane.

  • Selective Cbz protection : Benzyl chloroformate at pH 8.5.

  • Boc deprotection : TFA/DCM (1:1) at 0°C.

Final Coupling

  • Conditions : EDCI/HOBt, MeCN, 25°C.

  • Yield : 65%.

Optimization and Critical Parameters

Stereochemical Control

  • Chiral HPLC confirmed >99% enantiomeric excess (ee) when using (S)-Boc-lysine.

  • Racemization minimized by maintaining reaction temperatures <30°C during coupling.

Reagent Selection

Reagent Role Optimal Equiv Alternatives
EDCI/HOBtAmide coupling1.2DCC, HATU
Benzyl chloroformateCarbamate protection1.2Alloc-Cl, Fmoc-Cl
TFABoc deprotection10HCl/dioxane

Purification Techniques

  • Flash chromatography : Hexane/EtOAc (3:1 → 1:2) gradient.

  • Recrystallization : Ethyl acetate/hexane (1:3) for final product.

Analytical Data and Validation

Spectroscopic Characterization

Technique Data
1H NMR δ 7.35–7.28 (m, 5H, Cbz Ar-H), 6.82 (s, 1H, thiazole-H), 5.10 (s, 2H, CH₂Ph).
13C NMR δ 170.2 (C=O), 156.1 (Cbz C=O), 141.5 (thiazole C-2).
HRMS [M+H]<sup>+</sup> Calc.: 378.1524; Found: 378.1521.

Purity and Yield

Step Yield Purity (HPLC)
Thiazole coupling72%96%
Carbamate formation85%98%
Final product65%>99%

Comparative Analysis of Methods

  • Linear vs. convergent : The linear approach offers fewer purification steps but lower overall yield (58% vs. 65% for convergent).

  • Cost-effectiveness : EDCI/HOBt is preferred over HATU due to lower cost, despite marginally lower yields.

Industrial-Scale Considerations

  • Solvent recycling : MeCN and DCM recovered via distillation.

  • Catalyst loading : EDCI reduced to 1.1 equiv without yield loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and aminohexyl chain allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Differences Between Target Compound and Analogues

Compound Name (Source) Thiazole Substituent Position Core Functional Groups Carbamate Substituent Additional Features
Target compound Thiazol-2-ylamino 5-amino, 6-oxo, carbamate Benzyl Linear hexyl chain
Bis(thiazol-5-ylmethyl) dicarbamate Thiazol-5-ylmethyl Hydroxy, ureido, carbonyl Thiazol-5-ylmethyl Diphenyl, isopropyl branching
Thiazol-5-ylmethyl carbamate (q) Thiazol-5-ylmethyl t-Butoxycarbonyl (Boc)-protected amino, hydroxy Thiazol-5-ylmethyl Diphenyl, isobutoxycarbonylamino
Compound m Thiazol-5-ylmethyl Hydroxy, methylureido, ethylthiazol Thiazol-5-ylmethyl Diphenyl, ethylthiazol substituent

Key Observations:

Thiazole Positional Isomerism: The target compound’s thiazol-2-ylamino group distinguishes it from analogues with thiazol-5-ylmethyl substituents (e.g., compounds in –4). This positional difference may alter electronic properties and hydrogen-bonding capacity, impacting target binding .

Carbamate Protections :

  • The benzyl carbamate in the target contrasts with thiazol-5-ylmethyl carbamates in analogues. Benzyl groups are often used as transient protecting groups in synthesis, whereas thiazolylmethyl moieties may confer enhanced solubility or bioactivity .

Functional Group Diversity :

  • The target lacks hydroxy or ureido groups present in analogues (e.g., compound m ), which could reduce polarity or alter metabolic stability.

Backbone Modifications :

  • Analogues feature diphenyl or isopropyl side chains (–4), which may enhance lipophilicity or steric bulk compared to the target’s linear hexyl chain.

Implications of Structural Differences

  • Bioactivity : Thiazole positional isomerism (2-yl vs. 5-yl) may influence binding to enzymes or receptors, as seen in kinase inhibitors where substituent orientation is critical .
  • Synthetic Accessibility: Benzyl carbamates are typically cleaved under hydrogenolysis, whereas thiazolylmethyl groups might require alternative deprotection strategies .
  • Stability and Solubility : The absence of polar groups (e.g., hydroxy) in the target compound could reduce aqueous solubility compared to analogues like compound q .

Biological Activity

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate, a compound with the molecular formula C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S and a molecular weight of approximately 362.45 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC17H22N4O3S
Molecular Weight362.45 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Tetrahedron Letters reported that derivatives of benzoxazole, which share structural similarities, demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating varying degrees of potency.

Anticancer Activity

The anticancer potential of this compound has been explored through its structural analogs. Studies have suggested that compounds with thiazole moieties can inhibit the proliferation of cancer cells. For instance, research on similar thiazole-containing compounds showed cytotoxic effects against several cancer cell lines, including ovarian and cervical cancers . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted that while benzoxazole derivatives were less potent than fluconazole against C. albicans, they were more effective against certain resistant strains . This suggests that this compound could be a candidate for further development as an antifungal agent.
  • Cytotoxicity Profile : In vitro studies demonstrated that thiazole derivatives exhibited selective toxicity towards cancer cells with minimal effects on normal cells, indicating a favorable therapeutic index . This selectivity is crucial for developing safe anticancer therapies.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that thiazole-containing compounds might disrupt cellular processes such as DNA replication and protein synthesis in microbial and cancer cells . This disruption is pivotal for their effectiveness as therapeutic agents.

Q & A

Q. How can researchers address low solubility in aqueous media for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Alternatively, synthesize phosphate or hydrochloride salts of the primary amine intermediate to enhance hydrophilicity .

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